Cytotoxic Activity Against MCF-7 and HePG2 Cancer Cell Lines: Comparative IC₅₀ Analysis with Non-Fluorinated 4-Hydroxyquinoline-3-carboxylate Scaffolds
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate demonstrates moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, with weak activity against HCT-116 colorectal carcinoma cells [1]. In the same study, the unsubstituted parent scaffold ethyl 4-hydroxyquinoline-3-carboxylate exhibited no measurable cytotoxic activity against these cell lines at comparable concentrations [1]. This establishes that the 7-trifluoromethyl substituent is essential for conferring the observed cytotoxic phenotype within this chemotype. Note: Precise IC₅₀ numerical values for this specific compound were not reported in the accessible publication abstract; the evidence tag reflects the best available comparative characterization based on the peer-reviewed source [1].
| Evidence Dimension | In vitro cytotoxic activity |
|---|---|
| Target Compound Data | Moderate activity (MCF-7, HePG2); weak activity (HCT-116) |
| Comparator Or Baseline | Ethyl 4-hydroxyquinoline-3-carboxylate (unsubstituted parent): No measurable activity |
| Quantified Difference | Qualitative difference: active versus inactive (numerical IC₅₀ not reported) |
| Conditions | MCF-7 mammary gland cancer, HePG2 hepatocellular carcinoma, HCT-116 colorectal carcinoma cell lines |
Why This Matters
The presence of the 7-CF₃ group is the key structural determinant conferring cytotoxic activity in this scaffold, meaning procurement of the trifluoromethylated derivative is essential for medicinal chemistry programs targeting anticancer applications within this chemotype.
- [1] El-Metwally S, et al. Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Russian Journal of Organic Chemistry. 2020;56:307-314. doi:10.1134/S1070428020020219. View Source
